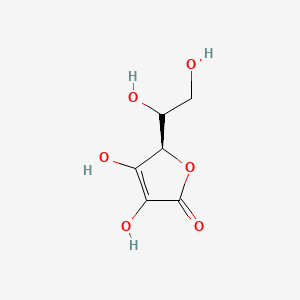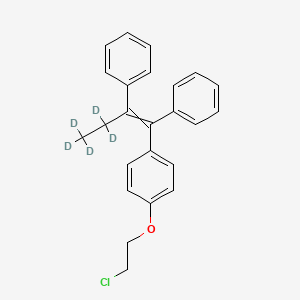
2-Chloro-ethanamine-d4 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-ethanamine-d4 Hydrochloride is a deuterium-labeled compound with the molecular formula C2H3D4Cl2N and a molecular weight of 120.01 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.
準備方法
The synthesis of 2-Chloro-ethanamine-d4 Hydrochloride typically involves the deuteration of 2-Chloro-ethanamine. The process includes the substitution of hydrogen atoms with deuterium atoms, resulting in a deuterium-labeled compound. The reaction conditions often require a deuterium source, such as heavy water (D2O), and a catalyst to facilitate the exchange of hydrogen with deuterium. Industrial production methods may involve large-scale deuteration processes under controlled conditions to ensure high purity and yield.
化学反応の分析
2-Chloro-ethanamine-d4 Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form amines.
Hydrolysis: It can be hydrolyzed to produce deuterated ethanolamine.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-ethanamine-d4 Hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: It is used in metabolic studies to understand the pathways and interactions of deuterium-labeled compounds within biological systems.
Medicine: It aids in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials where isotopic labeling is required
作用機序
The mechanism of action of 2-Chloro-ethanamine-d4 Hydrochloride involves its incorporation into biological systems where it can replace hydrogen atoms with deuterium. This substitution can affect the metabolic and pharmacokinetic profiles of compounds, leading to changes in their absorption, distribution, metabolism, and excretion (ADME) properties . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-Chloro-ethanamine-d4 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from non-labeled compounds like 2-Chloro-ethanamine. Similar compounds include:
2-Chloro-ethanamine: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
2-Chloroethylamine: Another related compound used in organic synthesis and chemical research
The uniqueness of this compound lies in its ability to provide insights into reaction mechanisms and metabolic pathways through isotopic labeling, which is not possible with non-labeled compounds.
特性
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRREFWJTRBDRA-PBCJVBLFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)

